Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Compounds derived from nicotinic acid, such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, have shown promise in antimicrobial research. These compounds, prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, demonstrated in vitro antimicrobial efficacy against various bacteria and fungi, suggesting potential for the development of new antimicrobial agents (Patel & Shaikh, 2010).
Synthesis of Novel Anti-Infective Agents
The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the creation of novel anti-infective agents, highlights the role of such compounds in drug development. Emphasis on economical and safe synthesis processes underscores the potential of these compounds in the pharmaceutical industry (Mulder et al., 2013).
Anticonvulsant and Neurotoxic Properties
Research into substituted N-phenyl derivatives of the phthalimide pharmacophore, which includes the synthesis of compounds like methyl nicotinate, has provided insights into anticonvulsant and neurotoxic properties. This research is crucial for developing new treatments for neurological disorders (Vamecq et al., 2000).
Crystallographic Analysis
Crystallographic studies of compounds like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate have revealed details about their molecular structures, bonding, and electronic configurations. Such studies are vital for understanding the fundamental properties of these compounds and their potential applications (Cobo et al., 2008).
Antinociceptive Activity
Methyl nicotinate, a methyl ester of nicotinic acid, has been shown to exhibit antinociceptive activity, suggesting potential therapeutic uses in pain management (Erharuyi et al., 2015).
Hydrogen Bonding in Anticonvulsants
The study of hydrogen bonding in anticonvulsant enaminones, including compounds related to methyl nicotinate, helps in understanding their molecular interactions and potential therapeutic applications (Kubicki et al., 2000).
Properties
IUPAC Name |
methyl 6-[(4-chloro-3-nitrophenyl)carbamoylamino]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O5/c1-24-13(20)8-2-5-12(16-7-8)18-14(21)17-9-3-4-10(15)11(6-9)19(22)23/h2-7H,1H3,(H2,16,17,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNJPOUSJWWGEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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